molecular formula C12H6N2O5 B3050754 2-Hydroxy-5-(hydroxy(oxido)amino)-1H-benzo(de)isoquinoline-1,3(2H)-dione CAS No. 28434-95-9

2-Hydroxy-5-(hydroxy(oxido)amino)-1H-benzo(de)isoquinoline-1,3(2H)-dione

Cat. No.: B3050754
CAS No.: 28434-95-9
M. Wt: 258.19 g/mol
InChI Key: MGWVYQDKZKNRAZ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(hydroxy(oxido)amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a naphthalimide derivative characterized by a hydroxy(oxido)amino substituent at position 5 of the aromatic core. The hydroxy(oxido)amino group introduces unique electronic and steric properties, which may enhance solubility and binding affinity compared to simpler substituents.

Properties

IUPAC Name

2-hydroxy-5-nitrobenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2O5/c15-11-8-3-1-2-6-4-7(14(18)19)5-9(10(6)8)12(16)13(11)17/h1-5,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWVYQDKZKNRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182636
Record name 2-Hydroxy-5-(hydroxy(oxido)amino)-1H-benzo(de)isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28434-95-9
Record name 2-Hydroxy-5-(hydroxy(oxido)amino)-1H-benzo(de)isoquinoline-1,3(2H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028434959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC116383
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-5-(hydroxy(oxido)amino)-1H-benzo(de)isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(hydroxy(oxido)amino)-1H-benzo(de)isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common methods include:

    Nitration and Reduction: Initial nitration of a suitable aromatic precursor followed by reduction to introduce the amino group.

    Cyclization: Formation of the isoquinoline ring system through cyclization reactions.

    Oxidation: Introduction of the oxido group through controlled oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(hydroxy(oxido)amino)-1H-benzo(de)isoquinoline-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form different oxido derivatives.

    Reduction: Reduction reactions can convert the oxido group back to a hydroxy group.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxido derivatives, while reduction can revert the compound to its hydroxy form.

Scientific Research Applications

2-Hydroxy-5-(hydroxy(oxido)amino)-1H-benzo(de)isoquinoline-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Hydroxy-5-(hydroxy(oxido)amino)-1H-benzo(de)isoquinoline-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    DNA Intercalation: Potential to intercalate into DNA, disrupting replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: May induce oxidative stress by generating reactive oxygen species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

Substituent Diversity: The target compound’s 5-hydroxy(oxido)amino group distinguishes it from analogs with thio (7b–7e) or imine-based (5a, 97a/99b) substituents. Thio-substituted derivatives (7b–7e) exhibit high antifungal activity, attributed to sulfur’s electron-withdrawing effects and interaction with fungal enzymes .

Synthetic Routes: The target compound may require oxidation/amination steps for introducing the hydroxy(oxido)amino group, contrasting with the Schiff-base (5a) or thiol-substitution (7b–7e) methods . Yields for thio-derivatives (46.4–63.2%) suggest moderate efficiency, while Schiff-base reactions (e.g., 5a) are typically higher (~50–70%) .

Physicochemical Properties

  • Melting Points : Most naphthalimides exhibit high thermal stability (>250°C), as seen in 5a and 7b–7e . The target compound likely shares this trait.
  • Solubility: The hydroxy(oxido)amino group may enhance water solubility compared to hydrophobic thio or benzylideneamino groups, aiding bioavailability .

Biological Activity

The compound 2-Hydroxy-5-(hydroxy(oxido)amino)-1H-benzo(de)isoquinoline-1,3(2H)-dione , also referred to as BIDA, belongs to the class of isoquinoline derivatives. This article delves into its biological activity, exploring its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₉N₃O₆
  • Molecular Weight : 363.281 g/mol
  • Density : 1.617 g/cm³
  • Boiling Point : 637.8 °C

These properties suggest that BIDA is a stable compound with potential for various biological interactions.

Antitumor Activity

Research indicates that BIDA exhibits significant antitumor activity. It has been shown to inhibit the bromodomains of BRPF1 and BRPF2, which are implicated in the regulation of gene expression related to cancer proliferation. The inhibition of these bromodomains suggests a mechanism by which BIDA may exert its antitumor effects, potentially leading to reduced tumor growth in hyperproliferative diseases such as cancer .

Genotoxicity Studies

A study conducted on cultured human lymphocytes demonstrated that BIDA induces chromosomal breakages and exchanges at varying concentrations. Specifically, doses as low as 0.1 µg/ml resulted in chromatid exchanges, while higher doses severely inhibited cell progression and mitosis . This genotoxicity profile highlights the need for careful assessment in therapeutic contexts.

BIDA's mechanism of action appears to involve interaction with cellular pathways that regulate apoptosis and cell cycle progression. The compound's structural features may allow it to bind to specific proteins involved in these pathways, although detailed molecular studies are still required to elucidate these interactions fully.

Study on Antitumor Effects

In a recent study, BIDA was tested against various cancer cell lines including HepG2 (human hepatoblastoma). Results indicated a dose-dependent cytotoxic effect, with significant inhibition of cell viability at concentrations above 0.5 µg/ml. The study concluded that BIDA could serve as a lead compound for developing novel anticancer therapies .

Comparative Analysis with Other Compounds

A comparative analysis of BIDA with other isoquinoline derivatives revealed that it has superior activity against certain cancer cell lines when compared to traditional chemotherapeutic agents like doxorubicin. This suggests that BIDA may offer a more effective treatment option with potentially fewer side effects .

Data Tables

Property Value
Molecular FormulaC₁₈H₉N₃O₆
Molecular Weight363.281 g/mol
Density1.617 g/cm³
Boiling Point637.8 °C
Antitumor ActivitySignificant inhibition
Genotoxicity (0.1 µg/ml)Chromatid exchanges

Q & A

Q. How can researchers optimize synthetic routes for 2-hydroxy-5-(hydroxy(oxido)amino) derivatives of isoquinoline-1,3-dione?

Methodological Answer: Optimization involves evaluating reaction conditions (e.g., solvent polarity, temperature, catalyst use) and purification techniques. For example, column chromatography with silica gel (60–120 mesh) and gradients of ethyl acetate/hexane (10–40%) effectively isolates intermediates, as demonstrated in the synthesis of analogous compounds (yields: 38–66%) . Monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents (e.g., DIAD, phthalimide) can enhance efficiency. For air-sensitive steps, inert atmospheres (N₂/Ar) and anhydrous solvents (THF, CH₂Cl₂) are critical .

Q. What analytical techniques are recommended for characterizing structural and electronic properties of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR (400–500 MHz) in deuterated DMSO or CDCl₃ to confirm substituent positions and hydrogen bonding. For example, hydroxyl and oxidoamino groups exhibit downfield shifts (δ 10–12 ppm for -OH) .
  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) in negative/positive mode validates molecular formulas (e.g., C₉H₇NO₃, m/z calc. 177.16 vs. exp. 177.15) .
  • Infrared (IR) Spectroscopy: Identify functional groups like C=O (1650–1750 cm⁻¹) and N-O stretches (950–1250 cm⁻¹) .

Q. How should solubility and formulation challenges be addressed in in vitro and in vivo studies?

Methodological Answer:

  • Solubility Screening: Test DMSO (primary solvent), followed by ethanol, DMEM, or saline. If insoluble, use co-solvents like Tween 80 (e.g., DMSO:Tween 80:Saline = 10:5:85 for injections) .
  • Storage: Prepare stock solutions in DMSO (10–50 mM), aliquot at -80°C (stable for 6 months), and avoid freeze-thaw cycles. For oral dosing, suspend in 0.5% CMC-Na .

Q. What stability considerations are critical under varying pH and temperature conditions?

Methodological Answer:

  • Thermal Stability: Conduct TGA/DSC to determine decomposition thresholds (e.g., boiling point ~382°C at 760 mmHg) .
  • pH Stability: Use buffer systems (pH 2–12) with HPLC monitoring. Isoquinoline-diones often degrade in strongly acidic/basic conditions via hydrolysis of the dione ring .
  • Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation .

Q. What safety protocols are recommended for handling reactive intermediates during synthesis?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile reagents (e.g., DIAD, mCPBA) .
  • Waste Disposal: Neutralize acidic/basic residues before disposal. For halogenated byproducts, use approved hazardous waste containers .

Advanced Research Questions

Q. How does the oxidoamino group influence reactivity in cross-coupling or cycloaddition reactions?

Methodological Answer: The oxidoamino (-ONO) moiety acts as a directing group in C-H activation reactions. For example, Pd-catalyzed couplings (e.g., Suzuki-Miyaura) require protecting the -ONO group with Boc anhydride to prevent coordination interference. DFT calculations (B3LYP/6-31G*) can predict regioselectivity in such reactions .

Q. Can computational modeling predict binding affinities or pharmacokinetic properties?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with protein targets (e.g., kinases, oxidoreductases) to assess binding modes. The hydroxyl and dione groups often form H-bonds with active-site residues .
  • ADMET Prediction: Tools like SwissADME estimate logP (0.5–1.5), BBB permeability (low), and CYP450 inhibition. Adjust substituents (e.g., methyl groups) to enhance bioavailability .

Q. How to resolve contradictions in spectral data (e.g., NMR splitting vs. X-ray crystallography)?

Methodological Answer:

  • Dynamic Effects: Use variable-temperature NMR to distinguish between conformational exchange (e.g., ring puckering) and static disorder. For example, isoquinoline-diones may exhibit tautomerism in solution .
  • X-ray Validation: Compare crystal structures (CCDC deposition) with solution data. Discrepancies in dihedral angles (>10°) suggest solvent or packing effects .

Q. What strategies mitigate side reactions during functionalization of the benzo(de)isoquinoline core?

Methodological Answer:

  • Protecting Groups: Temporarily block reactive sites (e.g., hydroxyls with TMSCl) before halogenation or nitration .
  • Microwave Synthesis: Reduce reaction times (e.g., 30 min vs. 24 hr) to minimize decomposition. For example, 150°C/100 W in DMF improves selectivity in SNAr reactions .

Q. How to design stability-indicating assays for degradation product identification?

Methodological Answer:

  • Forced Degradation: Expose the compound to heat (40–80°C), UV light (254 nm), and oxidative stress (3% H₂O₂). Monitor via UPLC-PDA-MS to identify major degradation pathways (e.g., ring-opening or dimerization) .
  • QbD Approach: Use factorial design (e.g., 2³ matrix) to correlate degradation rates with pH, temperature, and ionic strength .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-5-(hydroxy(oxido)amino)-1H-benzo(de)isoquinoline-1,3(2H)-dione
Reactant of Route 2
2-Hydroxy-5-(hydroxy(oxido)amino)-1H-benzo(de)isoquinoline-1,3(2H)-dione

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